Tetrahydroionyl acetate

Fragrance chemistry Organoleptic evaluation Ester odor profiles

Tetrahydroionyl acetate (CAS 68555-59-9), systematically named 4-(2,2,6-trimethylcyclohexyl)butan-2-yl acetate, is a synthetic heterocyclic ester with molecular formula C₁₅H₂₈O₂ and molecular weight 240.38 g/mol. The compound is classified as a fragrance agent and appears in major chemical inventories including EINECS (271-435-3), AICIS, EPA TSCA, and EPA DSSTox, establishing its global regulatory standing for industrial fragrance applications.

Molecular Formula C15H28O2
Molecular Weight 240.38 g/mol
CAS No. 68555-59-9
Cat. No. B1619689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydroionyl acetate
CAS68555-59-9
Molecular FormulaC15H28O2
Molecular Weight240.38 g/mol
Structural Identifiers
SMILESCC1CCCC(C1CCC(C)OC(=O)C)(C)C
InChIInChI=1S/C15H28O2/c1-11-7-6-10-15(4,5)14(11)9-8-12(2)17-13(3)16/h11-12,14H,6-10H2,1-5H3
InChIKeyOAKWLQFVIYUNRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydroionyl Acetate (CAS 68555-59-9): Physicochemical and Regulatory Baseline for Fragrance Procurement


Tetrahydroionyl acetate (CAS 68555-59-9), systematically named 4-(2,2,6-trimethylcyclohexyl)butan-2-yl acetate, is a synthetic heterocyclic ester with molecular formula C₁₅H₂₈O₂ and molecular weight 240.38 g/mol [1]. The compound is classified as a fragrance agent and appears in major chemical inventories including EINECS (271-435-3), AICIS, EPA TSCA, and EPA DSSTox, establishing its global regulatory standing for industrial fragrance applications [1][2]. Organoleptically, tetrahydroionyl acetate is characterized by a fruity, floral, berry-like odor profile at 100% concentration, with medium odor strength [3][4].

1
Berry-floral fragrance formulation fit with reported fruity, floral, berry odor profile
2
GC-MS quality control workflow supported by multi-stationary-phase retention index fingerprint
3
Global market procurement readiness via EINECS, AICIS, EPA TSCA, and EPA DSSTox inventory listings

Why In-Class Substitution of Tetrahydroionyl Acetate (CAS 68555-59-9) Fails in Fragrance Formulation


Substituting tetrahydroionyl acetate with structurally similar esters or alcohols in fragrance formulations without quantitative verification introduces unacceptable olfactory performance variance. The compound exhibits a specific fruity-floral-berry odor profile distinct from structurally related materials, with esterification conferring differentiated volatility and odor characteristics relative to its alcohol counterpart, tetrahydroionol [1]. As established in fragrance chemistry practice, structurally similar esters may exhibit roughly comparable fragrance notes, yet substantial exceptions exist—particularly when substituent combinations are altered, odor outcomes are not reliably predictable [2]. Procurement decisions based solely on structural similarity or cost-equivalence therefore risk compromising intended fragrance character and consumer acceptance.

Olfactory mismatch
Acyclic esters like tetrahydrolinalyl acetate shift odor toward green-citrusy, away from berry-floral target
Volatility profile
Alcohol precursor tetrahydroionol cannot replicate the ester's evaporation dynamics or fruity odor character
Structural non-interchangeability
Cyclic vs. acyclic terpenoid backbone may produce unpredictable odor divergence despite same molecular formula

Tetrahydroionyl Acetate (CAS 68555-59-9) Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons with Analog Candidates


Comparative Olfactory Profile: Tetrahydroionyl Acetate Versus Tetrahydrolinalyl Acetate

Tetrahydroionyl acetate exhibits a fruity, floral, berry-like odor profile at 100% concentration, with medium odor strength and a distinctive intense floral berry note [1][2]. In contrast, tetrahydrolinalyl acetate (CAS 20780-48-7) is characterized by a fresh, floral, fruity, and dry odor with soft, green, and citrusy nuances [3]. The olfactory differentiation is structural in origin—tetrahydroionyl acetate features a trimethylcyclohexyl ring system contributing woody-berry character, whereas tetrahydrolinalyl acetate possesses an acyclic terpenoid backbone yielding greener, fresher tonality [3].

Olfactory profile
Reported
Fruity-floral-berry (target) vs. fresh-green-citrusy (comparator)
Differentiates berry-floral accords from green-citrusy alternatives
Organoleptic evaluation at 100% concentration; cross-study comparable
Fragrance chemistry Organoleptic evaluation Ester odor profiles

Physicochemical Property Comparison: Tetrahydroionyl Acetate Versus Tetrahydroionol (Alcohol Precursor)

Tetrahydroionyl acetate (CAS 68555-59-9) demonstrates quantifiable physicochemical differences from its corresponding alcohol, tetrahydroionol. The acetate ester exhibits a boiling point of 268.2±8.0 °C at 760 mmHg (alternatively 141.5-142 °C at 15.5 Torr), density of 0.9271 g/cm³ at 18 °C, and calculated LogP (octanol-water partition coefficient) of approximately 5.70-5.82 [1]. As an ester, tetrahydroionyl acetate possesses greater volatility and distinctly different odor characteristics compared to tetrahydroionol [2]. This functional group transformation from alcohol to acetate ester alters both the temporal evaporation profile in fragrance compositions and the olfactory perception.

Ester vs. alcohol volatility
Class-level
Acetate: BP 268.2±8.0°C, LogP 5.70–5.82; Alcohol: lower volatility
Esterification confers distinct evaporation and odor profile
Quantified BP and LogP for acetate; alcohol data limited
Physicochemical properties Volatility Esterification

Analytical Differentiation: Retention Index (RI) Fingerprint for GC-MS Identification of Tetrahydroionyl Acetate

Tetrahydroionyl acetate isomer I (CAS 68555-59-9) has experimentally determined retention indices enabling definitive identification and differentiation from co-eluting fragrance compounds in complex mixtures. Measured RI values include: 1551 on SLB-5ms (Hydro), 1228 on SLB-5ms (FAMEs), 1211 on Supelcowax-10 (FAMEs), 1170 on Supelcowax-10 (FAEEs), and an additional RI value on Equity-1 (Hydro) [1]. This multi-stationary-phase RI dataset provides a characteristic analytical fingerprint absent in generic compound entries, enabling unambiguous identification of tetrahydroionyl acetate against potential structural analogs or contaminants in quality control and formulation verification workflows.

GC-MS RI fingerprint
Reported
RI: 1551 (SLB-5ms Hydro), 1228 (SLB-5ms FAMEs), 1211 (Supelcowax-10 FAMEs), 1170 (Supelcowax-10 FAEEs)
Enables unambiguous identity verification in quality control
Multi-column dataset from Prof. L. Mondello, Univ. Messina
Gas chromatography Mass spectrometry Retention index

Structural Differentiation: Cyclic Versus Acyclic Ester Odor Profile Divergence

Tetrahydroionyl acetate (C₁₅H₂₈O₂, MW 240.38) features a trimethylcyclohexyl ring system—a structural motif associated with woody, amber, and berry undertones in fragrance chemistry [1]. This cyclic terpenoid-derived structure contrasts fundamentally with acyclic esters such as tetrahydrolinalyl acetate (also C₁₅H₂₈O₂, but acyclic terpenoid backbone) . As established in fragrance patent literature, while structurally similar esters may share roughly similar fragrance notes, there are numerous exceptions, and it is difficult to predict how fragrance notes will change when structural features are altered [2]. The cyclic versus acyclic structural divergence between tetrahydroionyl acetate and tetrahydrolinalyl acetate represents precisely the type of structural variation that produces unpredictable olfactory differentiation, supporting the conclusion that these compounds are not functionally interchangeable despite identical molecular formula and shared ester functional group.

Cyclic vs. acyclic structure
Class-level
Trimethylcyclohexyl ring (cyclic) vs. acyclic terpenoid backbone
Structural class difference may produce unpredictable odor changes
Identical molecular formula but olfactory divergence reported
Structure-odor relationship Fragrance chemistry Ester classification

Regulatory Inventory Inclusion: Global Market Access Comparison for Tetrahydroionyl Acetate

Tetrahydroionyl acetate (CAS 68555-59-9) is listed on multiple major national and regional chemical inventories, including EINECS (European Inventory of Existing Commercial Chemical Substances, No. 271-435-3), AICIS (Australian Industrial Chemicals Introduction Scheme), EPA TSCA (Toxic Substances Control Act Inventory), and EPA DSSTox [1][2]. This multi-inventory inclusion confirms the compound's accepted regulatory status across the European Union, United States, and Australia for commercial fragrance applications. While the specific inclusion of comparator compounds on these inventories is not evaluated here, the comprehensive regulatory acceptance of tetrahydroionyl acetate reduces procurement friction and eliminates the need for new chemical notifications in these key fragrance markets.

Regulatory inventory status
Reported
EINECS 271-435-3, AICIS, EPA TSCA, EPA DSSTox listed
Supports streamlined procurement in EU, US, and Australian markets
Multi-inventory compliance confirmation
Regulatory compliance Chemical inventory Fragrance ingredient

Best Application Scenarios for Tetrahydroionyl Acetate (CAS 68555-59-9) Based on Quantified Differentiation Evidence


Berry-Forward Fine Fragrance Accords Requiring Intense Floral Berry Note

Tetrahydroionyl acetate is optimally deployed in fine fragrance formulations where a fruity, floral, berry character with medium odor strength is specified as a key accord component [1]. The compound's documented intense floral berry note [2] distinguishes it from acyclic ester alternatives such as tetrahydrolinalyl acetate, which would contribute green, citrusy, and dry characteristics [3]. Formulators targeting berry-centric compositions (e.g., raspberry, blueberry, blackberry floral accords) should select tetrahydroionyl acetate to achieve the intended olfactory profile, as substitution with acyclic analogs would produce a greener, fresher tonality misaligned with berry-forward fragrance objectives.

Quality Control and Authentication of Fragrance Raw Material Shipments via GC-MS RI Fingerprinting

Procurement quality assurance protocols for tetrahydroionyl acetate should incorporate gas chromatography verification using the compound's established multi-stationary-phase retention index (RI) fingerprint: 1551 (SLB-5ms Hydro), 1228 (SLB-5ms FAMEs), 1211 (Supelcowax-10 FAMEs), and 1170 (Supelcowax-10 FAEEs) [4]. This RI dataset, sourced from Prof. L. Mondello (Chromaleont s.r.l./University of Messina), provides a specific analytical signature that confirms incoming material identity and excludes mislabeled analogs or adulterated shipments. Implementation of this RI verification step is particularly critical when procuring from new suppliers or when batch-to-batch olfactory consistency is essential for regulated fragrance manufacturing.

EU, US, and Australian Market Fragrance Formulations Requiring Existing Chemical Inventory Compliance

Tetrahydroionyl acetate is appropriate for fragrance formulations destined for the European Union, United States, and Australian markets, where its inclusion on EINECS (271-435-3), EPA TSCA, and AICIS inventories [5] eliminates the need for new chemical notifications or time-consuming regulatory submissions [6]. This inventory status streamlines procurement and accelerates formulation-to-market timelines compared to novel or non-inventoried structural analogs. For global fragrance manufacturers seeking to minimize regulatory compliance burden while maintaining formulation flexibility, tetrahydroionyl acetate represents a lower-friction procurement option within the cyclic ester fragrance category.

Formulations Requiring Ester Volatility Profile Rather Than Alcohol Precursor

Tetrahydroionyl acetate should be procured specifically when formulators require the volatility profile and olfactory character conferred by esterification. As documented in fragrance chemistry literature, esters exhibit greater volatility and distinct odor characteristics relative to their corresponding alcohols [7]. With tetrahydroionyl acetate having measured boiling point of 268.2±8.0 °C (760 mmHg) and calculated LogP of approximately 5.70-5.82 , the acetate ester provides a specific evaporation profile and fruity-berry odor that its alcohol precursor, tetrahydroionol, cannot replicate. Procurement of the acetate ester rather than the alcohol is essential when temporal fragrance release dynamics and berry-floral olfactory character are formulation-critical.

Application
Selection Property
Validation Focus
Berry-forward fine fragrance accords
Berry-floral odor character
Organoleptic comparison vs. acyclic ester alternatives
GC-MS raw material quality control
Multi-stationary-phase RI fingerprint
Identity confirmation and adulteration detection
Global market fragrance formulations (EU, US, Australia)
Pre-existing regulatory inventory inclusion
Supply chain compliance and reduced notification burden
Ester-dependent volatility and release profile
Acetate ester functional group volatility
Evaporation dynamics vs. alcohol precursor

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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